Structural Differentiation: 8-O-Benzoyl Substitution Pattern Versus Canonical C19-Diterpenoid Alkaloids
Carmichaenine A possesses an 8-O-benzoyl substitution on the aconitane core, distinguishing it from closely related C19-diterpenoid alkaloids like aconitine (14-O-benzoyl) and mesaconitine (14-O-benzoyl with an additional 3-OH group) [1]. This structural feature is unique among the five new carmichaenine alkaloids (A–E) isolated from A. carmichaeli aerial parts [1]. While direct comparative pharmacological data are not available, class-level structure-activity relationship studies on diterpenoid alkaloids indicate that the position of the benzoyl ester group significantly influences both cytotoxicity and ion channel modulation [2].
| Evidence Dimension | Benzoyl ester substitution position |
|---|---|
| Target Compound Data | 8-O-benzoyl substitution |
| Comparator Or Baseline | Aconitine (14-O-benzoyl); Mesaconitine (14-O-benzoyl, 3-OH) |
| Quantified Difference | Positional isomerism (C-8 vs. C-14 benzoylation) |
| Conditions | Structural elucidation by 2D NMR and HR-ESI-MS [1] |
Why This Matters
The benzoylation site can alter receptor binding kinetics and metabolic susceptibility, making Carmichaenine A a valuable tool for dissecting structure-activity relationships within the aconitine alkaloid class.
- [1] Li S, Xiong J, Xiang Q, Chen F. Five new C19-diterpenoid alkaloids from Aconitum carmichaeli. Phytochemistry Letters. 2015;13:390-393. doi:10.1016/j.phytol.2015.08.003 View Source
- [2] Gao F, Li Y, Zhou X, et al. Diterpenoid alkaloids from the Chinese traditional herbal 'Fuzi' and their cytotoxic activity. Molecules. 2012;17(5):5187-5194. doi:10.3390/molecules17055187 View Source
